Comparative Calpain 1 Inhibitory Potency: A-933548 vs. Structural Analogs
A-933548 (compound 19, 1,3-substituted pyrazole linker) exhibits enhanced calpain 1 inhibitory potency with a Ki of 18 nM, compared to structural analogs with alternative heterocyclic linkers. The corresponding oxazole analogue 21 and isomeric thiazole 22 showed 4-5 fold reduced potency relative to the pyrazole series [1]. Additionally, the 1,4-substituted pyrazole analogue 18 also displayed enhanced calpain potency, while 1,3-substituted imidazole 17 and 2,4-substituted thiazole 20 showed inhibition of calpain in a range comparable to the lead compound A-705253 [1].
| Evidence Dimension | Calpain 1 inhibitory potency |
|---|---|
| Target Compound Data | Ki = 18 nM (compound 19, 1,3-substituted pyrazole) |
| Comparator Or Baseline | Oxazole analogue 21 and isomeric thiazole 22: 4-5 fold reduced potency |
| Quantified Difference | Approximately 4-5 fold superior potency relative to oxazole and thiazole analogs |
| Conditions | Kinetic fluorescence assay using natural human calpain 1 isolated from human erythrocytes |
Why This Matters
Superior potency enables lower compound concentrations in experimental systems, reducing potential off-target effects at higher doses and minimizing compound consumption per experiment.
- [1] Kling A, Jantos K, Mack H, et al. Discovery of Novel and Highly Selective Inhibitors of Calpain for the Treatment of Alzheimer's Disease: 2-(3-Phenyl-1H-pyrazol-1-yl)-nicotinamides. J Med Chem. 2017;60(16):7123-7138. View Source
